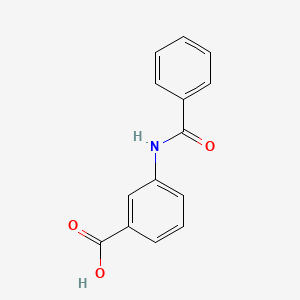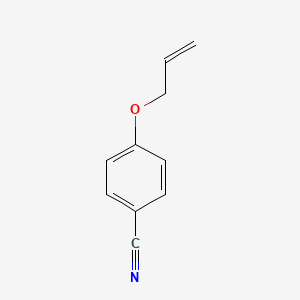
6-Benzylpyrimidin-2,4(1H,3H)-dion
Übersicht
Beschreibung
6-Benzylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidinedione family. This compound is characterized by a benzyl group attached to the sixth position of the pyrimidine ring. Pyrimidinediones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
Target of Action
The primary target of 6-Benzylpyrimidine-2,4(1h,3h)-dione is the HIV-1 reverse transcriptase (RT) . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for converting the virus’s RNA into DNA, a necessary step for the virus to replicate within host cells .
Mode of Action
6-Benzylpyrimidine-2,4(1h,3h)-dione acts as a non-nucleoside inhibitor of the HIV-1 RT . It binds to the enzyme’s active site, preventing it from functioning properly . The compound’s antiviral activity is highly dependent upon its molecular fit into the binding pocket common to this inhibitory class .
Biochemical Pathways
By inhibiting the HIV-1 RT, 6-Benzylpyrimidine-2,4(1h,3h)-dione disrupts the HIV replication cycle . This prevents the virus from proliferating within the host’s cells, thereby reducing the viral load and slowing the progression of the disease .
Result of Action
The inhibition of HIV-1 RT by 6-Benzylpyrimidine-2,4(1h,3h)-dione results in a significant reduction in viral replication . This leads to a decrease in the viral load within the host, which can slow the progression of HIV and potentially delay the onset of AIDS .
Biochemische Analyse
Biochemical Properties
6-Benzylpyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with HIV-1 reverse transcriptase, a key enzyme in the replication of the HIV virus . The compound binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA, thereby inhibiting viral replication. Additionally, 6-Benzylpyrimidine-2,4(1H,3H)-dione has shown interactions with other proteins and enzymes, potentially altering their activity and affecting various biochemical pathways.
Cellular Effects
The effects of 6-Benzylpyrimidine-2,4(1H,3H)-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory action on HIV-1 reverse transcriptase leads to a decrease in viral load within infected cells, thereby reducing the cytopathic effects of the virus . Furthermore, the compound’s interaction with other cellular proteins can lead to changes in cell cycle regulation, apoptosis, and other critical cellular functions.
Molecular Mechanism
At the molecular level, 6-Benzylpyrimidine-2,4(1H,3H)-dione exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of HIV-1 reverse transcriptase by binding to its active site . This binding prevents the enzyme from catalyzing the conversion of viral RNA into DNA, thereby blocking viral replication. Additionally, the compound may interact with other enzymes and proteins, leading to either inhibition or activation, depending on the nature of the interaction. These molecular interactions can result in changes in gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Benzylpyrimidine-2,4(1H,3H)-dione have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Benzylpyrimidine-2,4(1H,3H)-dione remains stable under certain conditions, maintaining its inhibitory activity against HIV-1 reverse transcriptase . Prolonged exposure to different environmental factors may lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, particularly in the context of viral inhibition.
Dosage Effects in Animal Models
The effects of 6-Benzylpyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits HIV-1 reverse transcriptase, reducing viral replication without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to non-target cells and tissues. Threshold effects have been noted, where a certain dosage is required to achieve the desired inhibitory effect, beyond which toxicity increases.
Metabolic Pathways
6-Benzylpyrimidine-2,4(1H,3H)-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that can affect its activity and efficacy . These metabolic processes can influence the compound’s bioavailability and its overall impact on metabolic flux and metabolite levels within the body.
Transport and Distribution
The transport and distribution of 6-Benzylpyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is crucial for its inhibitory activity. Additionally, its distribution within tissues can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 6-Benzylpyrimidine-2,4(1H,3H)-dione is an important factor in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects Targeting signals and post-translational modifications may play a role in directing the compound to its sites of action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of benzylamine with barbituric acid under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidinedione structure. Common reagents used in this synthesis include benzylamine, barbituric acid, and a suitable catalyst such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of 6-Benzylpyrimidine-2,4(1H,3H)-dione may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the precise control of temperature, pressure, and reaction time to ensure the efficient formation of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxides of 6-Benzylpyrimidine-2,4(1H,3H)-dione.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidinediones depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4(1H,3H)-Pyrimidinedione: The parent compound without the benzyl group.
5-Benzyl-2,4(1H,3H)-pyrimidinedione: A similar compound with the benzyl group at the fifth position.
6-Methylpyrimidine-2,4(1H,3H)-dione: A compound with a methyl group instead of a benzyl group at the sixth position.
Uniqueness
6-Benzylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the benzyl group at the sixth position, which can significantly influence its biological activity and chemical reactivity. This structural modification can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
6-benzyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWULIABIMURATD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295324 | |
| Record name | 6-benzylpyrimidine-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13345-11-4 | |
| Record name | NSC101191 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101191 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-benzylpyrimidine-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid](/img/structure/B1266874.png)






![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1266886.png)

